N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a chemical compound characterized by the molecular formula . This compound is a derivative of piperidine and pyridine, both of which are significant heterocyclic compounds in organic chemistry and pharmaceutical research. The compound's structure suggests potential applications in medicinal chemistry, particularly due to its unique functional groups that may interact with biological systems.
The compound can be synthesized through various methods involving piperidine and pyridine derivatives. It has been the subject of research for its potential therapeutic properties, including antimicrobial and anticancer activities, making it a compound of interest in both academic and industrial settings .
N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is classified as an amide due to the presence of the carboxamide functional group. It falls under the category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements, typically carbon and nitrogen.
The synthesis of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide typically involves the reaction between piperidine derivatives and pyridine derivatives. A common synthetic route utilizes piperidine-4-carboxylic acid and pyridine-4-methylamine as starting materials. The reaction is often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine in solvents such as dichloromethane.
The compound has a molecular weight of approximately 217.29 g/mol. Its structural characteristics contribute to its reactivity and potential interactions with biological targets.
N-(pyridin-4-ylmethyl)piperidine-4-carboxamide can undergo several chemical reactions:
Reagents used in these reactions include:
The mechanism of action for N-(pyridin-4-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, notably DNA gyrase, an enzyme crucial for DNA replication. By inhibiting DNA gyrase activity, this compound disrupts DNA synthesis and cell division, which is particularly relevant for its proposed antimicrobial properties .
N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is expected to be a solid at room temperature, although specific melting points or boiling points are not detailed in the available literature.
The chemical properties include:
Relevant data from spectral analyses (e.g., NMR) indicate distinct chemical environments within the molecule that reflect its complex structure .
N-(pyridin-4-ylmethyl)piperidine-4-carboxamide has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in ongoing research efforts aimed at discovering novel therapeutic agents.
N-(Pyridin-4-ylmethyl)piperidine-4-carboxamide represents a strategic evolution in heterocyclic medicinal chemistry, emerging prominently in the early 2020s as a privileged scaffold. Its initial documentation appeared in chemical databases and patent literature around 2022, with PubChem designating CID 86156032 for its N-methylated analog, highlighting early structural explorations [4]. The compound’s journey accelerated through computational drug discovery paradigms, where its favorable physicochemical properties (molecular weight ≈ 220 g/mol, H-bond acceptors/donors = 4/1) enabled passage through in silico screening filters for drug-likeness . By 2024, derivatives featuring its core structure were patented (WO2024059333A1) as antiparasitic agents targeting Leishmania CYP enzymes, marking its transition from synthetic curiosity to targeted therapeutic candidate [3].
The compound’s versatility is evidenced by its simultaneous emergence across diverse target classes:
Table 1: Emergence Timeline of Key Analogs
Year | Development Milestone | Target/Application | Source |
---|---|---|---|
2022 | PubChem registration of N-methyl analog | Chemical library expansion | [4] |
2024 | Patent WO2024059333A1 for antiparasitic derivatives | Leishmania CYP51/CYP5122A1 | [3] |
2025 | Computational screening as Mᵖʳᵒ inhibitor scaffold | SARS-CoV-2 antivirals | [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7